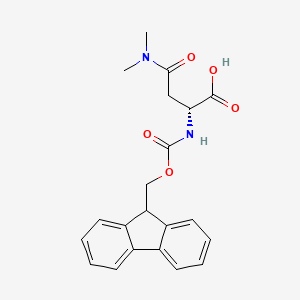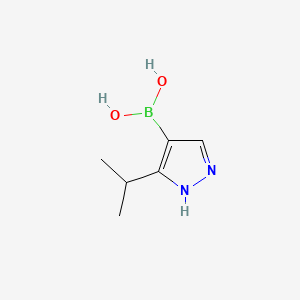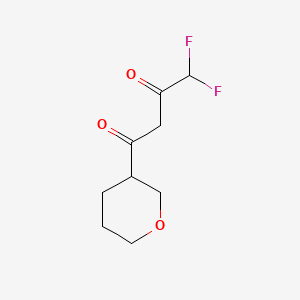
4,4-Difluoro-1-(oxan-3-yl)butane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Difluoro-1-(oxan-3-yl)butane-1,3-dione is an organic compound characterized by the presence of two fluorine atoms and a dione group attached to a butane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-1-(oxan-3-yl)butane-1,3-dione typically involves the reaction of a fluorinated precursor with a suitable dione compound. One common method involves the use of fluorinated acetoacetate derivatives, which are reacted with oxan-3-yl compounds under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4,4-Difluoro-1-(oxan-3-yl)butane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
4,4-Difluoro-1-(oxan-3-yl)butane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4,4-Difluoro-1-(oxan-3-yl)butane-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition or activation of specific enzymes, leading to desired biological or chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione: This compound has a similar structure but with three fluorine atoms and a naphthyl group.
4,4,4-Trifluoro-1-phenyl-1,3-butanedione: Another similar compound with three fluorine atoms and a phenyl group.
4,4-Difluoro-1-(2-furyl)butane-1,3-dione: This compound has two fluorine atoms and a furyl group.
Uniqueness
4,4-Difluoro-1-(oxan-3-yl)butane-1,3-dione is unique due to the presence of the oxan-3-yl group, which imparts distinct chemical properties and potential applications compared to its analogs. The specific arrangement of fluorine atoms and the dione group also contribute to its unique reactivity and interactions.
Propiedades
Fórmula molecular |
C9H12F2O3 |
|---|---|
Peso molecular |
206.19 g/mol |
Nombre IUPAC |
4,4-difluoro-1-(oxan-3-yl)butane-1,3-dione |
InChI |
InChI=1S/C9H12F2O3/c10-9(11)8(13)4-7(12)6-2-1-3-14-5-6/h6,9H,1-5H2 |
Clave InChI |
XHRKEEFQQXWMLB-UHFFFAOYSA-N |
SMILES canónico |
C1CC(COC1)C(=O)CC(=O)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


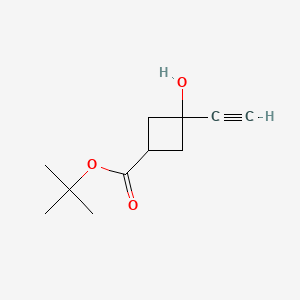

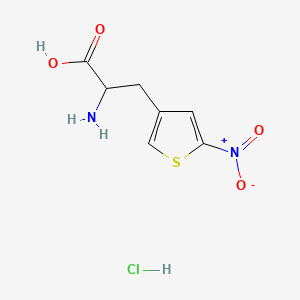
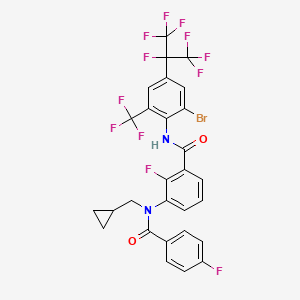
![2-Chloro-1-[1-(trifluoromethyl)cyclobutyl]ethan-1-one](/img/structure/B13465282.png)

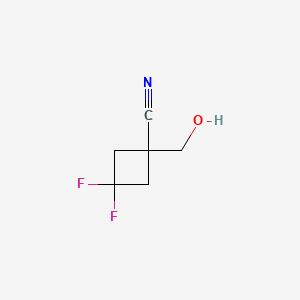
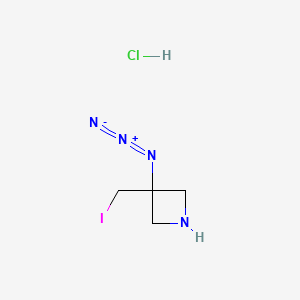
![2-{[(Furan-2-yl)methyl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B13465297.png)
![[4-(2-Methylsulfonylethoxy)phenyl]boronic acid](/img/structure/B13465302.png)

